
6-Acetyl-2,3-dihydro-1,4-thiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Acetyl-2,3-dihydro-1,4-thiazine is a heterocyclic compound that has received significant attention in scientific research due to its potential applications in various fields. This compound belongs to the thiazine family and is commonly used in the synthesis of other organic compounds.
Mecanismo De Acción
The mechanism of action of 6-Acetyl-2,3-dihydro-1,4-thiazine is not fully understood. However, it is believed that the compound exerts its biological activity through the interaction with various enzymes and proteins in the body. For example, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of DNA and RNA, which may contribute to its anticancer activity.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to possess antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-Acetyl-2,3-dihydro-1,4-thiazine in lab experiments is its ease of synthesis. The reaction conditions are simple and the product can be obtained in high yields. Additionally, this compound has been extensively studied, making it a well-characterized molecule.
However, there are also limitations associated with the use of this compound in lab experiments. For example, the compound is relatively unstable and can undergo decomposition under certain conditions. Additionally, its mechanism of action is not fully understood, which may limit its potential applications in certain fields.
Direcciones Futuras
There are several future directions for the study of 6-Acetyl-2,3-dihydro-1,4-thiazine. One area of research is the development of novel materials using this compound as a building block. This could lead to the synthesis of new materials with unique properties and applications.
Another area of research is the investigation of the compound's mechanism of action. This could provide insights into its biological activity and potential applications in medicine.
Finally, there is also potential for the development of new drugs based on this compound. Its antimicrobial, antifungal, and anticancer activities make it a promising candidate for the development of new drugs for the treatment of various diseases.
Conclusion
In conclusion, this compound is a heterocyclic compound that has received significant attention in scientific research due to its potential applications in various fields. Its ease of synthesis, well-characterized nature, and potential biological activities make it a promising candidate for the development of new materials and drugs. Further research is needed to fully understand its mechanism of action and potential applications in medicine and materials science.
Métodos De Síntesis
The synthesis of 6-Acetyl-2,3-dihydro-1,4-thiazine involves the reaction of acetylacetone and thiosemicarbazide in the presence of a catalyst such as zinc chloride. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained through filtration and recrystallization. This method is simple and efficient, making it a popular choice for the synthesis of this compound.
Aplicaciones Científicas De Investigación
6-Acetyl-2,3-dihydro-1,4-thiazine has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its antimicrobial, antifungal, and anticancer activities. It has also been shown to possess antioxidant and anti-inflammatory properties, making it a promising candidate for the development of drugs for the treatment of various diseases.
In addition to its medicinal properties, this compound has also been studied for its potential applications in the field of materials science. This compound has been used as a building block for the synthesis of novel materials such as metal-organic frameworks and supramolecular assemblies.
Propiedades
Número CAS |
101417-25-8 |
|---|---|
Fórmula molecular |
C6H9NOS |
Peso molecular |
143.21 g/mol |
Nombre IUPAC |
1-(3,4-dihydro-2H-1,4-thiazin-6-yl)ethanone |
InChI |
InChI=1S/C6H9NOS/c1-5(8)6-4-7-2-3-9-6/h4,7H,2-3H2,1H3 |
Clave InChI |
PKEPXWNGYHVFFU-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CNCCS1 |
SMILES canónico |
CC(=O)C1=CNCCS1 |
Sinónimos |
Ethanone, 1-(3,4-dihydro-2H-1,4-thiazin-6-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



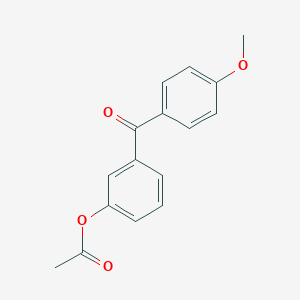



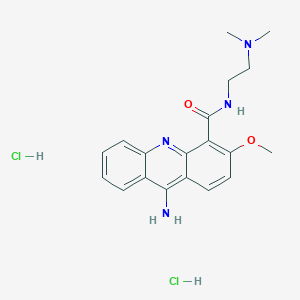
![Ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B10777.png)

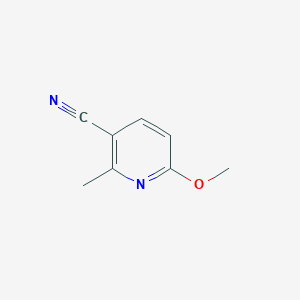

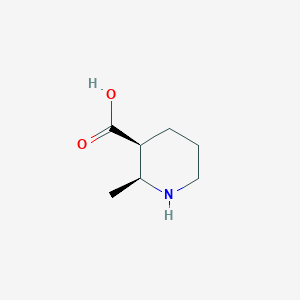
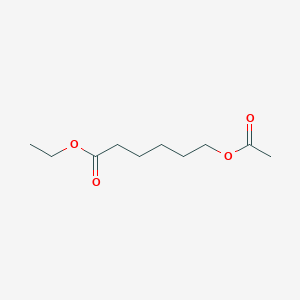
![Tetranitrocalix[4]arene](/img/structure/B10787.png)

